4-Methylphenyl dihydrogen borate
Description
Properties
CAS No. |
274251-50-2 |
|---|---|
Molecular Formula |
C7H9BO3 |
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(4-methylphenoxy)boronic acid |
InChI |
InChI=1S/C7H9BO3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,9-10H,1H3 |
InChI Key |
DQVXWCCLFKMJTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Tetrakis(4-Methylphenyl)borate
- Structure and Reactivity : A tetraarylborate with four 4-methylphenyl groups. Unlike 4-methylphenyl dihydrogen borate, it is a sodium salt, enhancing its solubility in polar solvents.
- Applications: Widely used as a counterion in phase-transfer catalysis and organic reactions. demonstrates its efficacy in synthesizing (E)-ethyl 3-p-tolylbut-2-enoate with 88% yield .
- Stability : Tetraarylborates are generally stable but sensitive to strong acids and oxidizing agents.
Potassium Trifluoro(4-Methylphenyl)borate
- Structure : Features a trifluoroborate group (BF3−) attached to a 4-methylphenyl ring (CAS: 216434-82-1, ).
- Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity, making it useful in Suzuki-Miyaura cross-coupling reactions.
- Comparison : Unlike this compound, this compound is less prone to hydrolysis due to the stable B-F bonds .
Phenylboronic Acid Derivatives
- Examples : 4-(Hydroxymethyl)phenylboronic acid () and 4-methylthiophene-2-boronic acid ().
- Acidity : Boronic acids (pKa ~8–10) are weaker acids compared to dihydrogen borates (pKa of hydrogen borate ion: ~13, ).
- Applications : Used in bio-sensing and drug delivery, whereas this compound is more specialized in coordination chemistry .
Acid-Base Behavior and Stability
The hydrogen borate ion (HBO3^2−) has a dissociation constant (Ka) of 1.3 × 10^−13 (), indicating moderate acidity. In contrast, trifluoroborate salts (e.g., potassium trifluoro(4-methylphenyl)borate) exhibit greater stability due to strong B-F bonds, while boronic acids are less acidic but more versatile in aqueous environments .
Preparation Methods
Direct Esterification of Boric Acid with 4-Methylphenol
The most straightforward method involves reacting boric acid (H₃BO₃) with 4-methylphenol (para-cresol) under acidic or dehydrating conditions. The reaction proceeds via stepwise substitution of hydroxyl groups on boron, yielding mono-, di-, or tri-substituted borate esters depending on the molar ratio of reactants. To favor the dihydrogen borate product, a 2:1 molar ratio of 4-methylphenol to boric acid is typically employed. Azeotropic distillation, as demonstrated in methyl borate synthesis, facilitates water removal, shifting equilibrium toward ester formation. For example, refluxing in toluene with a catalytic amount of sulfuric acid achieves ~65% yield of HB(O-4-MeC6H4)₂ after 12 hours.
Transesterification from Trimethyl Borate
Transesterification leverages the reactivity of trimethyl borate (B(OCH₃)₃) with 4-methylphenol to exchange methyl groups for 4-methylphenyl moieties. This method avoids water formation, simplifying purification. In a representative procedure, B(OCH₃)₃ is heated with excess 4-methylphenol at 120°C under inert atmosphere, yielding HB(O-4-MeC6H4)₂ and methanol as a byproduct. The reaction is driven by continuous methanol removal via distillation, achieving yields up to 78%.
Hydride Reduction of Tri(4-methylphenyl) Borate
Adapting methods from dialkoxy borane synthesis, tri(4-methylphenyl) borate (B(O-4-MeC6H4)₃) can be reduced with sodium hydride (NaH) or sodium borohydride (NaBH₄) to produce HB(O-4-MeC6H4)₂. The reaction mechanism involves hydride attack at boron, displacing one aryloxy group:
This route requires anhydrous conditions and yields ~60% product after vacuum distillation.
Catalytic Borylation Using Palladium Complexes
Inspired by palladium-catalyzed borylation, HB(O-4-MeC6H4)₂ can be synthesized via cross-coupling between 4-methylphenylmagnesium bromide and a boron precursor. A quinoxaline-based NHC-palladacycle catalyst facilitates boron-aryl bond formation at 80°C in tetrahydrofuran (THF), though this method is less explored for simple borate esters.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Additives
Yield and Purity Considerations
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Esterification | 65 | 85 | Water removal, over-esterification |
| Transesterification | 78 | 90 | Methanol separation |
| Hydride Reduction | 60 | 88 | Anhydrous conditions required |
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C |
| Solubility | THF, DCM, sparingly in H₂O |
| Density | 1.12 g/cm³ |
Applications and Industrial Relevance
This compound serves as a precursor in:
Q & A
Q. What are the common synthetic routes for 4-methylphenyl dihydrogen borate, and how can reaction conditions be optimized for academic research?
- Methodological Answer: The compound is typically synthesized via esterification reactions between boric acid and phenolic derivatives under controlled pH and temperature. For optimization, hydrothermal methods (e.g., 120°C for 5 hours) can enhance crystallinity and yield, as demonstrated in analogous borate syntheses . Reaction parameters such as molar ratios, solvent selection (e.g., aqueous or ethanol systems), and seed crystal inclusion should be systematically tested using Design of Experiment (DOE) approaches to maximize conversion rates (>90%) .
Q. How does the pH of borate buffer systems influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer: Borate buffers (pKa ~9.23) are prepared by titrating boric acid with NaOH to achieve pH 9.0–10.0, which stabilizes the dihydrogen borate species (H₂BO₃⁻) . At lower pH (<8), protonation increases solubility but risks hydrolysis, while higher pH (>10) promotes borate (BO₃³⁻) formation, reducing reactivity. Stability assays should monitor borate speciation via UV-Vis or ion chromatography under varying buffer concentrations (10–100 mM) .
Q. What spectroscopic techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer:
- FTIR : Identifies B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H bonds from the methylphenyl group .
- XRD : Confirms crystallinity and matches diffraction patterns against databases (e.g., whisker structures with <1 μm diameter) .
- ¹¹B NMR : Resolves boron coordination environments (e.g., trigonal vs. tetrahedral) in solution .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer: Degradation kinetics can be probed using ion trap mass spectrometry (e.g., reactions with dihydrogen phosphate or serine derivatives) to identify intermediates . Deuterium labeling (e.g., D₂O substitution) clarifies proton-transfer mechanisms, while Arrhenius plots (25–100°C) reveal activation energies for hydrolysis or oxidation pathways . Contradictory data on stability (e.g., pH-dependent half-lives) should be reconciled by repeating experiments under inert atmospheres to exclude O₂ interference .
Q. How does surface functionalization of this compound with organophosphate groups enhance its application in flame-retardant composites?
- Methodological Answer: Functionalization with dodecyl dihydrogen phosphate (DDP) via liquid deposition improves dispersion in polymer matrices (e.g., epoxy resins) and synergizes with hydrated alumina (HA) to reduce peak heat release rates. Characterization involves:
Q. How can borate buffer systems be tailored to stabilize this compound in capillary electrophoresis (CE) separations?
- Methodological Answer: Optimize CE run buffers using sodium tetraborate (50 mM, pH 9.0) and additives like sulfated cyclodextrin to enhance resolution. Validate via migration time reproducibility (±2%) and peak symmetry metrics. Contradictions in buffer efficacy (e.g., ionic strength vs. Joule heating) require testing at multiple voltages (10–30 kV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
